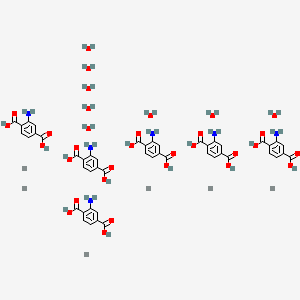
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate is a quaternary ammonium compound with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate typically involves the quaternization of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine with triethylamine, followed by the reaction with decanesulfonic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: None required
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine, triethylamine, decanesulfonic acid
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Purification: Crystallization or chromatography to obtain pure this compound
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or aldehydes
Reduction: Can be reduced to secondary amines using reducing agents like lithium aluminum hydride
Substitution: Participates in nucleophilic substitution reactions, especially at the quaternary ammonium center
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted quaternary ammonium compounds
Aplicaciones Científicas De Investigación
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs
Industry: Utilized in the formulation of surfactants and detergents
Mecanismo De Acción
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate involves its interaction with cellular membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, its hydrophobic cyclohexyl and phenyl groups enhance its ability to penetrate lipid bilayers, making it effective in drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium bromide
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate
Uniqueness
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring both solubility in water and interaction with lipid membranes. Its decanesulfonate group also provides enhanced stability and solubility compared to other similar compounds.
Propiedades
| 67635-58-9 | |
Fórmula molecular |
C31H57NO4S |
Peso molecular |
539.9 g/mol |
Nombre IUPAC |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;decane-1-sulfonate |
InChI |
InChI=1S/C21H36NO.C10H22O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-9-10-14(11,12)13/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-10H2,1H3,(H,11,12,13)/q+1;/p-1 |
Clave InChI |
GZUXZYHWDXTURB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
